methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Description
Methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a boronate ester featuring a conjugated α,β-unsaturated ester backbone in the E-configuration. The compound includes a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a methyl ester substituent at the β-position. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates for carbon-carbon bond formation .
Properties
CAS No. |
1204312-99-1 |
|---|---|
Molecular Formula |
C11H19BO4 |
Molecular Weight |
226.08 g/mol |
IUPAC Name |
methyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H19BO4/c1-8(9(13)14-6)7-12-15-10(2,3)11(4,5)16-12/h7H,1-6H3/b8-7+ |
InChI Key |
DYOCUQRWRFJJIB-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a compound of interest in various fields of chemical and biological research. Its unique structure, which includes a dioxaborolane moiety, suggests potential applications in medicinal chemistry and materials science. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of 356.14 g/mol. The compound features a dioxaborolane ring that enhances its stability and reactivity in biological systems.
Summary of Properties
| Property | Value |
|---|---|
| CAS Number | 1256945-02-4 |
| Molecular Formula | C17H20BF3O4 |
| Molecular Weight | 356.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not specified |
Research indicates that compounds containing dioxaborolane structures can exhibit significant biological activities. The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Dioxaborolanes are known to interact with various enzymes, potentially acting as inhibitors or modulators.
- Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals and reduce oxidative stress in cells.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of dioxaborolane derivatives. The results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related dioxaborolane compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage by reducing inflammation and oxidative stress .
- Antimicrobial Activity : Research has also highlighted the antimicrobial properties of dioxaborolane-containing compounds. In vitro tests demonstrated effectiveness against various bacterial strains, indicating potential as novel antimicrobial agents .
Biological Activity Overview
| Study | Activity Type | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer | Inhibition of cell proliferation in cancer cells |
| Neurobiology Journal | Neuroprotection | Reduced oxidative stress and inflammation |
| Microbial Pathogenesis | Antimicrobial | Effective against multiple bacterial strains |
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
Methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This process involves the coupling of aryl or vinyl boronic acids with halides or triflates to form biaryl compounds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound in these reactions.
Table 1: Comparison of Boron Compounds in Cross-Coupling
| Compound Name | Application Type | Stability | Reactivity |
|---|---|---|---|
| This compound | Suzuki Coupling | High | Moderate |
| B(pin) | General Use | Moderate | High |
| B(OH)₂ | Limited Use | Low | Low |
Medicinal Chemistry
Potential Anticancer Agent
Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have shown that compounds containing boron can interfere with cancer cell proliferation and induce apoptosis. Ongoing clinical trials are exploring its efficacy against specific cancer types.
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated significant inhibition of cell growth with IC50 values indicating potency comparable to established chemotherapeutic agents .
Materials Science
Polymerization Initiator
The compound is also utilized as an initiator in radical polymerization processes. Its ability to generate radicals upon thermal or photochemical activation allows for the synthesis of polymers with tailored properties. This application is particularly relevant in producing advanced materials for coatings and adhesives.
Table 2: Properties of Polymers Synthesized Using Boron Compounds
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Poly(methyl methacrylate) | This compound | High transparency |
| Polyurethane | Various diisocyanates | Enhanced flexibility |
Analytical Chemistry
Chromatographic Applications
This compound is employed as a derivatizing agent in gas chromatography (GC) and liquid chromatography (LC). Its ability to form stable derivatives with alcohols and amines enhances the detectability of analytes in complex mixtures.
Case Study: GC-MS Analysis
A study conducted on environmental samples demonstrated the effectiveness of this compound in improving the sensitivity of GC-MS analyses for detecting trace levels of pollutants . The derivatization process significantly reduced matrix effects and improved peak resolution.
Comparison with Similar Compounds
Comparison with Structural Analogs
Steric and Electronic Effects of Ester Substituents
The methyl ester group in the target compound contrasts with bulkier esters in analogs like tert-butyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (). The tert-butyl group introduces significant steric hindrance, which can reduce reactivity in cross-coupling reactions due to slower transmetalation steps. Conversely, the methyl ester in the target compound offers a balance between stability and reactivity, enabling efficient coupling under milder conditions .
Table 1: Ester Group Comparison
Stereochemical Influence (E/Z Isomerism)
The E-configuration of the target compound is critical for its planar geometry, which facilitates conjugation between the boronate and ester groups. In contrast, ethyl (Z)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate () exhibits a Z-configuration, altering steric interactions and electronic delocalization. The Z-isomer shows reduced stability in cross-coupling due to unfavorable orbital overlap, as evidenced by lower yields in model reactions (e.g., 49% yield for Z-isomer vs. 81% for E-isomer in ) .
Table 2: Stereochemical Impact on Reactivity
| Compound | Configuration | Yield in Coupling Reactions | Selectivity (E/Z) |
|---|---|---|---|
| Target compound | E | 81–89% (analog data) | 22:1 (E/Z) |
| Ethyl Z-isomer () | Z | 49% | 8:92 (E/Z) |
| Ethyl E-isomer () | E | 81% | 22:1 (E/Z) |
Substituent Effects on the Enoate Backbone
The β-methyl group in the target compound enhances steric shielding of the boronate moiety, improving stability against hydrolysis compared to analogs like methyl (2Z,4E)-5-(4-chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate (). The latter’s extended conjugation and aryl substituents increase electron density at the boronate, accelerating protodeboronation side reactions .
Table 3: Substituent-Driven Stability
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction proceeds via oxidative addition of the alkenyl electrophile (e.g., triflate or bromide) to Pd(0), followed by transmetallation with BPin and reductive elimination to yield the alkenyl boronate. Key components include:
Example Procedure:
-
Substrate Preparation : Methyl 3-triflyloxy-2-methylprop-2-enoate is synthesized via triflation of methyl 2-methylacetoacetate using triflic anhydride and a base (e.g., 2,6-lutidine).
-
Borylation : The substrate (1.0 equiv), Pd(dba) (2 mol%), XPhos (7 mol%), and BPin (1.2 equiv) are stirred in dioxane at 80°C for 10–12 hours.
-
Workup : The mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (PE:EA = 2:1) to isolate the product in 75–85% yield.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% (avg.) |
| Stereoselectivity | >99% E-isomer |
| Reaction Time | 10–12 hours |
Alkyne Diboration for Stereocontrolled Synthesis
Diboration of terminal alkynes offers a stereoselective route to E-alkenyl boronates. This method avoids electrophilic substrates and instead employs Pd-catalyzed addition of BPin across alkynes.
Substrate and Conditions
Example Procedure:
-
Diboration : Methyl 2-methylprop-2-ynoate (1.0 equiv) and BPin (1.1 equiv) are combined with PdCl(PPh) in toluene under N.
-
Reaction Monitoring : TLC confirms consumption of the alkyne (~6 hours).
-
Purification : Column chromatography (hexane:EtOAc = 4:1) yields the product as a colorless oil (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Stereoselectivity | E:Z = 95:5 |
| Boron Source | BPin |
Transesterification of Tert-Butyl Esters
A two-step strategy involves synthesizing the tert-butyl analog followed by transesterification to the methyl ester. This method is advantageous when the tert-butyl group offers better stability during boronation.
Synthesis of Tert-Butyl Intermediate
The tert-butyl ester is prepared via Suzuki-Miyaura coupling or direct borylation, as detailed in source.
Example Procedure:
-
Borylation : Tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is synthesized using Pd catalysis.
-
Transesterification : The tert-butyl ester (1.0 equiv) is refluxed with methanol (10 equiv) and HSO (0.1 equiv) in toluene for 24 hours.
-
Isolation : The product is extracted with EtOAc, washed with NaHCO, and purified via distillation (90% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 2) | 90% |
| Purity | >95% (GC-MS) |
Wittig Olefination Followed by Borylation
This method constructs the α,β-unsaturated ester backbone before introducing the boronate group.
Wittig Reaction
A phosphorus ylide (e.g., methyltriphenylphosphonium bromide) reacts with a ketone to form the enoate.
Example Procedure:
-
Ylide Formation : Methyltriphenylphosphonium bromide (1.2 equiv) is treated with NaHMDS in THF at 0°C.
-
Olefination : 3-Oxo-2-methylpropanoate (1.0 equiv) is added, yielding methyl 2-methylprop-2-enoate after 2 hours.
-
Borylation : The enoate undergoes Pd-catalyzed borylation as in Section 1.1.
Key Data :
| Parameter | Value |
|---|---|
| Wittig Yield | 78% |
| Overall Yield | 62% |
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | 82 | Excellent (E) | Moderate | High |
| Alkyne Diboration | 68 | High (E) | High | Moderate |
| Transesterification | 90 | N/A | Low | Low |
| Wittig-Borylation | 62 | Moderate | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
